molecular formula C12H15NO B15328663 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B15328663
M. Wt: 189.25 g/mol
InChI Key: ZWCJXKOCIDURQP-UHFFFAOYSA-N
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Description

6-Phenyl-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a phenyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: Lacks the phenyl group and hydroxyl group.

    6-Phenyl-3-azabicyclo[3.1.1]heptane: Lacks the hydroxyl group.

    6-Phenyl-3-azabicyclo[3.1.1]heptan-2-ol: Hydroxyl group at a different position.

Uniqueness

6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol is unique due to its specific combination of a phenyl group, azabicyclo structure, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol

InChI

InChI=1S/C12H15NO/c14-12(9-4-2-1-3-5-9)10-6-11(12)8-13-7-10/h1-5,10-11,13-14H,6-8H2

InChI Key

ZWCJXKOCIDURQP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2(C3=CC=CC=C3)O

Origin of Product

United States

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